![molecular formula C19H23O3P B2718392 (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-03-7](/img/structure/B2718392.png)
(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Phenol Derivatives : One application of compounds related to (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is in the synthesis of phenol derivatives. For instance, a series of 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives was synthesized, involving the reaction of benzothiazole or 2,6-dimethylbenzothiazole with benzyl bromide in the presence of 2,6-dimethylphenol, 2,6-di-tert-butylphenol, or 2-tert-butyl-4-methylphenol (Nassiri, 2017).
Antineoplastic Properties : Another research domain is the exploration of antineoplastic properties of related compounds. A study on benzoxazole-2ylphosphonates, which are structurally similar, indicated their potential as anticancer agents. This involved the synthesis of 2-substituted-5,7-di-tert-butyl-2,3-dihydrobenzo[d]oxazol-2-ylphosphonate series and their evaluation against various carcinoma cell lines (Barghash, Ganoub, & Abdou, 2014).
Chiral Ligands for Asymmetric Hydrogenation : Compounds with a similar structural framework have been developed as chiral ligands for rhodium-catalyzed asymmetric hydrogenation. Such ligands demonstrated excellent enantioselectivities and reactivities, highlighting their potential in asymmetric synthesis (Tang et al., 2010).
Cycloaddition Reactions : Cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane, which shares similar substituents with the compound , have been explored. These reactions lead to the formation of various products, offering insights into the reactivity of such compounds (Niesmann, Klingebiel, & Noltemeyer, 1996).
Synthesis of Oxadiazoles with Antioxidant Activity : The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, related to the compound , demonstrated significant free-radical scavenging ability. This indicates potential applications in antioxidant therapies (Shakir, Ariffin, & Abdulla, 2014).
Applications in Organic Synthesis : The use of similar compounds as chiral auxiliaries in organic synthesis, for instance in dipeptide synthesis, exemplifies the versatility of these compounds in stereoselective synthesis processes (Studer, Hintermann, & Seebach, 1995).
Metal-Free Cycloetherification : The development of metal-free tandem reactions, such as cycloetherification, using compounds structurally related to (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, highlights their potential in synthetic organic chemistry (Li et al., 2017).
Nucleophilic Aromatic Substitution Reactions : These compounds also find application in nucleophilic aromatic substitution reactions. For instance, 2,6-di-tert-butyl-4-methylphenyl 2,3-methylenedioxybenzoate underwent successful reactions with aryllithium reagents, indicating a wide range of synthetic applications (Koike et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPDUHMFZCEKIP-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)
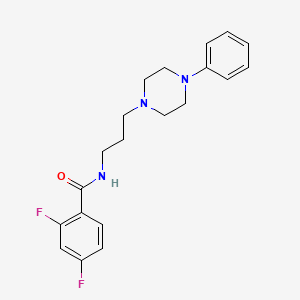

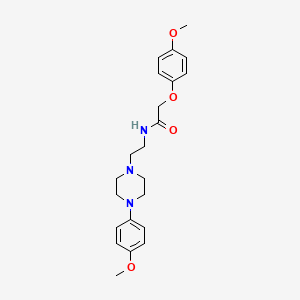
![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)
![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)

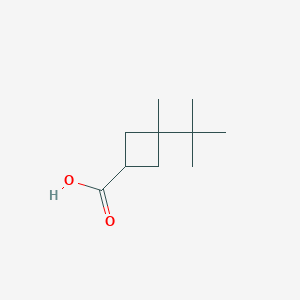
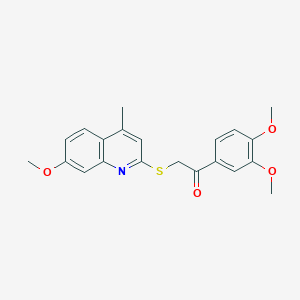
![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)
![4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide](/img/structure/B2718327.png)
![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)
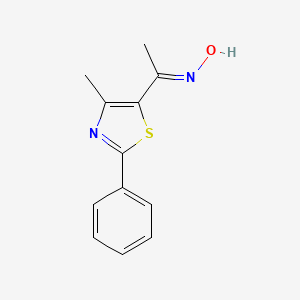
![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2718332.png)